

Spectroscopic Data for N-Phenylmethanesulfonamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N*-Phenylmethanesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Phenylmethanesulfonamide**, a compound of interest in various chemical and pharmaceutical research fields. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **N-Phenylmethanesulfonamide** were acquired in deuterated chloroform (CDCl_3).

^1H NMR Data

The ^1H NMR spectrum of **N-Phenylmethanesulfonamide** exhibits distinct signals corresponding to the aromatic and methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.35	t	8.0	2H	Ar-H (meta)
7.24	d	8.0	2H	Ar-H (ortho)
7.19	t	7.4	1H	Ar-H (para)
6.97	s	-	1H	NH
3.01	s	-	3H	CH ₃

s = singlet, d = doublet, t = triplet

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
136.9	Ar-C (quaternary)
129.7	Ar-C
125.4	Ar-C
120.9	Ar-C
39.2	CH ₃

Experimental Protocol for NMR Spectroscopy

The NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10-20 mg of **N-Phenylmethanesulfonamide** in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). The data was processed using standard NMR software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **N-Phenylmethanesulfonamide** was obtained using the KBr pellet method.

IR Absorption Data

The following table summarizes the characteristic absorption bands observed in the IR spectrum of **N-Phenylmethanesulfonamide**.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3250	Strong, Broad	N-H	Stretching
~3100-3000	Medium	C-H (Aromatic)	Stretching
~2950	Medium	C-H (Aliphatic)	Stretching
~1600, ~1490	Medium-Strong	C=C (Aromatic)	Stretching
~1330	Strong	S=O	Asymmetric Stretching
~1160	Strong	S=O	Symmetric Stretching
~900	Strong	S-N	Stretching

Experimental Protocol for IR Spectroscopy

A small amount of **N-Phenylmethanesulfonamide** was finely ground with anhydrous potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) was used to obtain the mass spectrum of **N-Phenylmethanesulfonamide**.

Mass Spectrometry Data

The mass spectrum of **N-Phenylmethanesulfonamide** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
171	~60	[M] ⁺ (Molecular Ion)
92	100	[C ₆ H ₅ NH] ⁺ (Anilide Cation)
77	~40	[C ₆ H ₅] ⁺ (Phenyl Cation)
65	~50	[C ₅ H ₅] ⁺

The fragmentation pattern is consistent with the structure of **N-Phenylmethanesulfonamide**, with the base peak at m/z 92 corresponding to the stable anilide cation formed by the loss of the methanesulfonyl group. The molecular ion peak is observed at m/z 171.

Experimental Protocol for Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions were accelerated and separated by a mass analyzer, and the relative abundance of each ion was detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Phenylmethanesulfonamide**.

Caption: General workflow for spectroscopic analysis.

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